![molecular formula C20H19N3O3 B2678196 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-4-carboxamide CAS No. 1903844-04-1](/img/structure/B2678196.png)

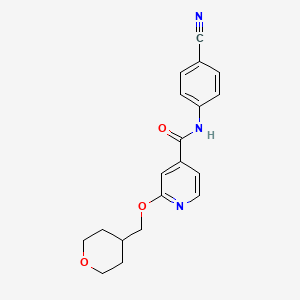

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

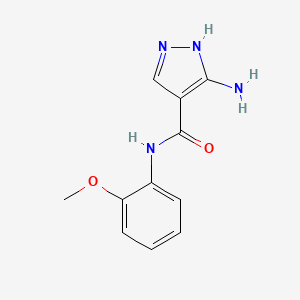

The compound is a complex organic molecule that contains an indole and a benzo[f][1,4]oxazepin moiety. Indoles are a class of organic compounds that are structurally similar to amino acids like tryptophan, while benzo[f][1,4]oxazepin is a seven-membered heterocyclic compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds such as 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones have been synthesized . The synthesis typically involves the reaction of 2-aminophenols with alkynones .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and oxazepin moieties. For instance, the indole moiety might undergo electrophilic substitution at the C3 position, which is activated due to the aromaticity of the indole ring .Applications De Recherche Scientifique

PARP1 Inhibitors

This compound is related to 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives, which have been synthesized as PARP1 inhibitors . PARP1, a widely explored anticancer drug target, plays an important role in single-strand DNA break repair processes .

TNIK Inhibitors

The compound is also related to 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives, which have been discovered as a new class of TNIK inhibitors . TNIK (Traf2- and Nck-interacting kinase) is a protein kinase involved in the Wnt signaling pathway and has been implicated in colorectal cancer .

ROCK Inhibitors

3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives, which this compound is related to, have been reported as a new class of ROCK inhibitors . ROCKs (Rho-associated protein kinases) are associated with the pathology of glaucoma .

Chemical Intermediates

The compound can serve as a chemical intermediate for the synthesis of other organic compounds . It is widely used in drug synthesis, pigment synthesis, medicine, pesticide, and dye industry .

Nitrogen Source

The compound can be added to the matrix as a nitrogen source to promote the growth of plants .

Synthesis of Benzoxazepines

The compound is related to benzo[b][1,4]oxazepines, which are one of the rare classes of benzoxazepine derivatives . A novel synthetic method has been developed for accessing benzo[b][1,4]oxazepines by reaction of 2-aminophenols with alkynones .

Propriétés

IUPAC Name |

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-indole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-19-13-26-18-7-2-1-4-14(18)12-23(19)11-10-22-20(25)16-5-3-6-17-15(16)8-9-21-17/h1-9,21H,10-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORKJZAFOBLPGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=C4C=CNC4=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2678115.png)

![4-Amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride](/img/structure/B2678119.png)

![1-{[(Furan-2-yl)methyl]amino}-3-[4-(3-{[(furan-2-yl)methyl]amino}-2-hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B2678129.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2678130.png)

![Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate](/img/structure/B2678135.png)